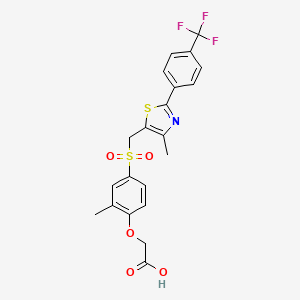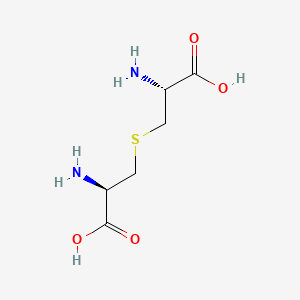
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a chemical compound with the molecular formula C15H19BrO11 . It is a yellowish-brown solid and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is 455.21 . The molecular formula is C15H19BrO11 , indicating that it contains 15 carbon atoms, 19 hydrogen atoms, one bromine atom, and 11 oxygen atoms.Physical And Chemical Properties Analysis
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate is a yellowish-brown solid . It has a melting point of over 130°C . It is slightly soluble in chloroform and ethyl acetate .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate involves the protection of the hydroxyl groups of D-glucuronic acid, followed by bromination and subsequent deprotection to obtain the final product.", "Starting Materials": [ "D-glucuronic acid", "Methyl iodide", "Acetic anhydride", "Pyridine", "Bromine", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl groups of D-glucuronic acid with acetic anhydride and pyridine to obtain D-glucuronic acid tetraacetate", "Bromination of D-glucuronic acid tetraacetate with bromine in acetic acid to obtain 5-Bromo-D-glucuronic acid tetraacetate", "Deprotection of 5-Bromo-D-glucuronic acid tetraacetate with sodium hydroxide in methanol to obtain 5-Bromo-D-glucuronic acid", "Methylation of 5-Bromo-D-glucuronic acid with methyl iodide in the presence of potassium carbonate to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester", "Acetylation of 5-Bromo-β-D-glucopyranuronic acid methyl ester with acetic anhydride and pyridine to obtain 5-Bromo-β-D-glucopyranuronic acid methyl ester tetraacetate" ] } | |
CAS-Nummer |
65615-69-2 |
Produktname |
5-Bromo-β-D-glucopyranuronic Acid Methyl Ester Tetraacetate |
Molekularformel |
C₁₅H₁₉BrO₁₁ |
Molekulargewicht |
455.21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)



